molecular formula C25H21N3O2 B11589697 1,3-dimethyl-5-(4-methylphenyl)-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

1,3-dimethyl-5-(4-methylphenyl)-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11589697
M. Wt: 395.5 g/mol
InChI Key: MCBUDWOIQHGWRR-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(4-methylphenyl)-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with methyl, phenyl, and naphthyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,3-dimethyl-5-(4-methylphenyl)-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The methyl, phenyl, and naphthyl groups are introduced through various substitution reactions, often involving reagents such as methyl iodide, phenylboronic acid, and naphthyl halides.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to achieve efficient synthesis.

Chemical Reactions Analysis

1,3-dimethyl-5-(4-methylphenyl)-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

1,3-dimethyl-5-(4-methylphenyl)-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new organic materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for use in advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(4-methylphenyl)-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-dimethyl-5-(4-methylphenyl)-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be compared with other similar compounds, such as:

    2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole: This compound shares the naphthyl and methyl substituents but has a different core structure.

    1,1-dimethyl-2,5-bis[4-(naphthalen-1-yl)phenyl]-3,4-diphenylsilole: This compound has a similar naphthyl substitution but differs in the core and additional substituents.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

1,3-dimethyl-5-(4-methylphenyl)-6-naphthalen-1-ylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H21N3O2/c1-16-11-13-18(14-12-16)23-22-21(26(2)25(30)27(3)24(22)29)15-28(23)20-10-6-8-17-7-4-5-9-19(17)20/h4-15H,1-3H3

InChI Key

MCBUDWOIQHGWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=CC=CC5=CC=CC=C54)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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